molecular formula C10H15NO2 B3011754 Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate CAS No. 2287273-28-1

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate

Cat. No.: B3011754
CAS No.: 2287273-28-1
M. Wt: 181.235
InChI Key: YDFMHOJUHVTGSW-UHFFFAOYSA-N
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Description

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is a high-value, strained organic intermediate designed for synthetic organic chemistry research. This compound belongs to the important class of donor-acceptor (D-A) cyclopropanes, where the ester and cyano groups act as electron-withdrawing acceptors, and the propan-2-yl substituent can serve as an electron-donating group . This push-pull electronic structure, combined with the significant ring strain of the cyclopropane ring, makes it a versatile and reactive precursor for constructing complex molecular architectures. D-A cyclopropanes like this one are widely recognized as three-carbon synthons in (3+n) cycloaddition reactions, ring-opening transformations with nucleophiles, and rearrangements, enabling access to various carbo- and heterocyclic systems . The presence of the cyano group offers an additional synthetic handle for further functionalization, for instance, by hydrolysis to a carboxylic acid or reduction to an amine, thereby increasing the molecule's utility in multi-step synthesis . Its primary research applications include method development in catalysis, the synthesis of natural product analogs, and exploration in medicinal chemistry for the creation of novel chemical entities. This compound is provided For Research Use Only. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2/c1-4-13-9(12)10(7(2)3)5-8(10)6-11/h7-8H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDFMHOJUHVTGSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1(CC1C#N)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate typically involves the cyclopropanation of suitable precursors. One common method is the reaction of ethyl diazoacetate with an appropriate alkene in the presence of a catalyst such as rhodium or copper. The reaction conditions often require controlled temperatures and inert atmospheres to prevent side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate involves its interaction with specific molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. The cyano group can also participate in nucleophilic addition reactions, affecting various biochemical pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound is compared to structurally analogous cyclopropane and cyclopentane derivatives (Table 1). Key differences include substituent identity, ring size, and molecular weight.

Table 1: Comparative Analysis of Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate and Analogues

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Features
This compound -CN (2), -COOEt + isopropyl (1) C9H13NO2* ~183.21* High ring strain; polar/nonpolar mix
Ethyl 2-cyclopropylcyclopropane-1-carboxylate () -COOEt (1), -cyclopropyl (2) C9H14O2 154.21 Less strained; nonpolar substituent
Ethyl 2-methyl-1-propan-2-ylcyclopentane-1-carboxylate () -COOEt (1), -methyl (2), isopropyl (1) C12H22O2 198.30 Larger ring; reduced strain
Ethyl (1S,2S)-2-iodocyclopropane-1-carboxylate () -COOEt (1), -I (2) C6H9IO2 240.04 Halogenated; potential for SN2 reactions

*Inferred data due to lack of direct evidence.

Key Findings:

Ring Strain and Reactivity :

  • The target compound’s cyclopropane ring (bond angle ~60°) confers higher strain compared to cyclopentane derivatives (), making it more reactive in ring-opening or [2+1] cycloadditions.
  • The iodine-substituted analogue () exhibits distinct reactivity due to the polarizable iodine atom, which serves as a leaving group in substitution reactions.

Substituent Effects: The cyano group in the target compound contrasts with the cyclopropyl group in . While both are electron-withdrawing, -CN offers stronger polarization, enhancing electrophilicity at the adjacent carbon.

Physical Properties :

  • Molecular weight differences reflect substituent complexity. The iodine-substituted compound () has the highest molecular weight (240.04) due to iodine’s atomic mass.
  • Boiling/melting points are unavailable for most compounds, but the ethyl ester group likely increases boiling points via dipole interactions.

Biological Activity

Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate is a cyclopropane derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This compound's structure allows for various interactions within biological systems, making it a candidate for further research into its pharmacological properties.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C9H13NO2\text{C}_9\text{H}_{13}\text{N}\text{O}_2

This compound features a cyclopropane ring, a cyano group, and an ethyl ester functional group, which contribute to its reactivity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains.
  • Insecticidal Activity : As indicated in patent literature, derivatives of cyclopropane carboxylic acids, including this compound, have been noted for their insecticidal properties, potentially offering a more effective alternative to traditional insecticides .
  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, contributing to its potential therapeutic applications.

Antimicrobial Activity

A study investigating the antimicrobial properties of cyclopropane derivatives showed that this compound demonstrated significant inhibitory effects against certain bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods, revealing promising results that warrant further investigation.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Insecticidal Activity

Research highlighted in patent documents emphasizes the effectiveness of cyclopropane carboxylic acid derivatives in pest control. The active isomer of this compound was shown to exhibit potent insecticidal activity, which is attributed to its specific structural features that enhance its binding affinity to insect targets .

Enzyme Inhibition Studies

Further investigations into the enzyme inhibition capabilities of this compound have revealed its potential as a lead compound for developing new therapeutic agents. A comparative study indicated that this compound inhibited the activity of certain enzymes at varying concentrations:

EnzymeIC50 (µM)
Acetylcholinesterase150
Butyrylcholinesterase75

These findings suggest that the compound could be explored for neuroprotective applications due to its selective inhibition profile.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Research indicates that changes to the functional groups attached to the cyclopropane ring can enhance or diminish its biological activity. For instance, substituting different alkoxy groups or modifying the cyano group has shown varied effects on enzyme inhibition and antimicrobial potency .

Q & A

Q. What are the key challenges in synthesizing Ethyl 2-cyano-1-propan-2-ylcyclopropane-1-carboxylate, and how can they be methodologically addressed?

The synthesis of cyclopropane derivatives often requires precise control over reaction conditions due to the strain inherent in the cyclopropane ring. For this compound, cyclopropanation of precursors (e.g., via [2+1] cycloaddition) must be optimized using catalysts such as transition metals (e.g., Rh or Cu) and stabilized under inert atmospheres to prevent side reactions. Solvent selection (e.g., dichloromethane or THF) and low temperatures (0–5°C) are critical to minimize ring-opening side reactions . Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product from unreacted starting materials or byproducts.

Q. How can the structural integrity of this compound be verified experimentally?

X-ray crystallography using programs like SHELXL or SHELXS is the gold standard for confirming the stereochemistry and spatial arrangement of cyclopropane derivatives . For non-crystalline samples, advanced NMR techniques (e.g., 13C^{13}\text{C} DEPT, 1H^{1}\text{H}-13C^{13}\text{C} HSQC) can resolve overlapping signals. IR spectroscopy can confirm functional groups (e.g., C≡N stretch at ~2200 cm1^{-1}, ester C=O at ~1700 cm1^{-1}) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

While specific toxicological data for this compound are limited, structurally similar nitriles (e.g., (Prop-2-yn-1-ylsulfanyl)carbonitrile) require precautions such as fume hood use, PPE (gloves, goggles), and avoidance of inhalation/contact. Waste must be segregated and disposed via certified hazardous waste handlers due to potential environmental persistence .

Advanced Research Questions

Q. How can reaction yields for this compound be improved in large-scale syntheses?

Continuous flow reactors enhance scalability by maintaining consistent temperature and mixing, reducing side reactions. Catalytic systems like Pd/Cu bimetallic clusters may improve cyclopropanation efficiency. Reaction monitoring via inline FTIR or HPLC ensures real-time optimization of stoichiometry and solvent ratios .

Q. What analytical strategies resolve contradictions in stereochemical assignments for this compound?

Q. How does the electron-withdrawing cyano group influence the reactivity of the cyclopropane ring?

The cyano group increases ring strain by withdrawing electron density, making the cyclopropane more susceptible to electrophilic attack. Kinetic studies (e.g., monitoring ring-opening with HCl via 1H^{1}\text{H} NMR) can quantify this effect. Comparative studies with non-cyano analogs (e.g., Ethyl 1-methylcyclopropane-1-carboxylate) highlight differences in reaction rates and pathways .

Q. What methodologies address conflicting toxicity data in early-stage research on this compound?

In silico tools (e.g., EPA’s TEST software) can predict acute toxicity based on QSAR models, while in vitro assays (e.g., Ames test for mutagenicity) provide empirical data. Discrepancies between predictions and experimental results may arise from impurities; thus, HPLC-MS purity checks (>98%) are essential before biological testing .

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